molecular formula C21H21NO4 B1449666 1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid CAS No. 1550436-68-4

1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid

Cat. No.: B1449666
CAS No.: 1550436-68-4
M. Wt: 351.4 g/mol
InChI Key: DTJVCCFTJXIJKJ-UHFFFAOYSA-N
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Biological Activity

1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid, commonly referred to as Fmoc-cyclovaline, is a specialized organic compound with significant implications in the field of peptide synthesis and drug development. This article explores the biological activity of this compound, its applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring, an amino group protected by a fluorenylmethoxycarbonyl (Fmoc) group, and a carboxylic acid functionality. This unique structure allows for various functional sites that can be utilized in chemical reactions, particularly in the synthesis of peptides.

  • Chemical Formula : C₁₉H₁₉NO₄
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 1700368-07-5

Biological Activity Overview

While this compound does not have a well-defined biological mechanism of action on its own, it serves as a crucial building block in peptide synthesis, which can lead to diverse biological activities depending on the specific amino acid sequence incorporated into the peptide. The presence of the Fmoc group facilitates selective protection during solid-phase peptide synthesis (SPPS), allowing for the formation of peptides with enhanced stability and bioactivity.

Key Functions:

  • Peptide Synthesis : Acts as a protective group in SPPS, enabling selective peptide bond formation.
  • Drug Development : Its structural properties contribute to the design of cyclic peptides that exhibit improved bioactivity and stability.
  • Bioconjugation : Facilitates the attachment of biomolecules to surfaces or other molecules for targeted drug delivery systems.
  • Material Science Applications : Used in synthesizing advanced materials with specific chemical properties.

Stability and Enzymatic Resistance

Research indicates that incorporating non-natural amino acids like this compound into peptides can significantly enhance their resistance to enzymatic degradation. This property is vital for increasing therapeutic efficacy in drug development .

Interaction Studies

Studies have demonstrated that compounds with similar structures to this compound can form stable complexes with proteins and other biomolecules. The cyclobutane moiety influences peptide conformation and stability, which may enhance binding affinity towards target proteins .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
1-(Fmoc-amino)cyclopentanecarboxylic acidStructureFeatures a pentane ring; slightly larger than cyclobutane
1-(Fmoc-amino)cyclohexanecarboxylic acidStructureContains a hexane ring; offers different steric properties
2-(Fmoc-amino)butanoic acidStructureLinear chain; lacks cyclic structure affecting conformation

The comparison highlights the unique stability and versatility offered by this compound due to its cyclic structure combined with the Fmoc protective group.

Application in Drug Development

A notable study focused on synthesizing cyclic peptides using this compound as a building block. The resulting peptides exhibited enhanced binding affinities to specific receptors involved in various biological pathways, demonstrating potential therapeutic applications in treating diseases such as cancer and metabolic disorders .

Bioconjugation Techniques

Another research project utilized this compound for bioconjugation purposes, successfully attaching it to therapeutic agents aimed at improving targeted delivery mechanisms. The study showcased how modifications using this compound could lead to better pharmacokinetic profiles for drugs .

Properties

IUPAC Name

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-19(24)21(10-5-11-21)13-22-20(25)26-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJVCCFTJXIJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1550436-68-4
Record name 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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